molecular formula C16H11F B8508846 2-(4-Fluorophenyl)naphthalene CAS No. 28396-55-6

2-(4-Fluorophenyl)naphthalene

Cat. No.: B8508846
CAS No.: 28396-55-6
M. Wt: 222.26 g/mol
InChI Key: NEDUMIIWPOQJOA-UHFFFAOYSA-N
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Description

2-(4-Fluorophenyl)naphthalene (C₁₆H₁₁F) is a polycyclic aromatic hydrocarbon featuring a naphthalene core substituted with a 4-fluorophenyl group at the 2-position.

Synthesis and Structural Features: The compound is synthesized via palladium or platinum-catalyzed C–H arylation. For example, using Na₂PtCl₄·H₂O as a catalyst with tetrabutylammonium triflate and naphthalene, this compound is obtained as a white solid (m.p. 91–92°C) with a molecular weight of 222.26 g/mol . The fluorine atom’s electronegativity introduces electron-withdrawing effects, altering the electron density of the naphthalene system compared to non-fluorinated analogs.

Properties

CAS No.

28396-55-6

Molecular Formula

C16H11F

Molecular Weight

222.26 g/mol

IUPAC Name

2-(4-fluorophenyl)naphthalene

InChI

InChI=1S/C16H11F/c17-16-9-7-13(8-10-16)15-6-5-12-3-1-2-4-14(12)11-15/h1-11H

InChI Key

NEDUMIIWPOQJOA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=C(C=C3)F

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Substituent Effects on Electronic and Steric Properties

The substituent at the 2-position of naphthalene significantly impacts physicochemical behavior:

Compound Substituent Electronic Effect Molecular Weight (g/mol) Melting Point (°C)
2-(4-Fluorophenyl)naphthalene Fluorine Electron-withdrawing 222.26 91–92
2-(4-Methoxyphenyl)naphthalene Methoxy (-OCH₃) Electron-donating 234.29 Not reported
2-(4-Bromophenyl)naphthalene Bromine Weakly deactivating 283.17 Not reported
2-(2-Methylphenyl)naphthalene Methyl (-CH₃) Electron-donating 218.29 91–92
  • Fluorine vs.
  • Fluorine vs. Bromine : Bromine’s larger atomic size introduces steric hindrance, while fluorine’s smaller size allows closer packing in crystal structures .

Structural and Crystallographic Comparisons

  • Crystal Packing : In 1,2-bis(4-fluorophenyl)-1-hydroxy-2,3,8-trimethoxyacenaphthene (a structurally related compound), fluorine substituents contribute to dihedral angles of 51.86–87.02° between the naphthalene core and aryl rings, influencing intramolecular hydrogen bonding (O–H⋯O) and centrosymmetric dimer formation . In contrast, this compound lacks hydroxyl groups, leading to simpler intermolecular interactions dominated by van der Waals forces.
  • Hydrogen Bonding : Methoxy or hydroxy substituents (e.g., in acenaphthene derivatives) promote hydrogen-bonded networks, whereas this compound relies on weaker C–H⋯F interactions .

Toxicological and Environmental Considerations

  • Naphthalene and methylnaphthalenes are associated with respiratory and hepatic effects in mammals .

Research Findings and Key Insights

  • Synthetic Optimization : Platinum catalysts outperform palladium in C–H arylation of naphthalene, achieving higher yields for fluorophenyl derivatives .
  • Electron Density Modulation : Fluorine’s electron-withdrawing effect red-shifts UV-Vis absorption maxima by ~10 nm compared to methoxy-substituted naphthalenes, suggesting applications in optoelectronics .
  • Crystallographic Trends : Bulky substituents (e.g., bromine) reduce molecular symmetry, complicating crystal packing, while fluorine’s compact size enables dense, stable lattices .

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